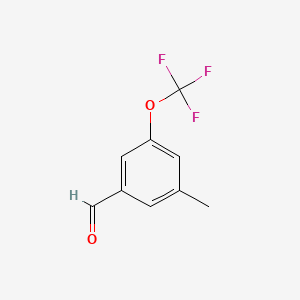

3-Methyl-5-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGVGNCAIJDRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650452 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-55-8 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde

CAS Number: 1000339-55-8

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of both a methyl and a trifluoromethoxy group on the benzene ring influences its electronic properties and reactivity. While some experimental data is available, certain physical properties have not been extensively reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000339-55-8 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid. | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Refractive Index (n20/D) | 1.4590 | [2] |

| Solubility | Not explicitly reported; likely soluble in common organic solvents. | - |

| Storage Conditions | 2-8°C, Air sensitive | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons as multiplets or singlets between δ 7.0-8.0 ppm. - Methyl protons (CH₃) singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons between δ 120-160 ppm. - Trifluoromethoxy carbon (CF₃) quartet due to C-F coupling. - Methyl carbon (CH₃) signal around δ 20-25 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde group around 2820 and 2720 cm⁻¹. - C-F stretching bands for the trifluoromethoxy group, typically strong and in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 204.04. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol.

3.1. Proposed Synthetic Pathway

A plausible synthetic route to this compound is the oxidation of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol.

Caption: Proposed synthesis of this compound.

3.2. General Experimental Protocol for Oxidation of a Benzyl Alcohol

The following is a general procedure for the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC). This protocol would likely be adaptable for the synthesis of the target compound.

Materials:

-

3-Methyl-5-(trifluoromethoxy)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or silica gel for filtration

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celatom® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow:

Caption: General purification workflow for an aromatic aldehyde.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Aldehyde Group: The aldehyde functionality is a key site for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, aldol, Knoevenagel). The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing and highly lipophilic substituent. In medicinal chemistry, the incorporation of a trifluoromethoxy group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4]

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group.

Potential Applications:

-

Medicinal Chemistry: As a building block, this compound is of interest for the synthesis of novel therapeutic agents. The trifluoromethoxy group is present in several FDA-approved drugs.[4] Benzaldehyde derivatives with trifluoromethyl groups have shown potential as antitumor agents.[5] Furthermore, chalcones bearing trifluoromethoxy substituents have been investigated for their antibacterial and antifungal activities.[6]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[7]

-

Agrochemicals: The unique properties of the trifluoromethoxy group can be exploited in the design of new herbicides and pesticides.[7]

Logical Relationship of Properties to Applications:

Caption: Relationship between chemical properties and potential applications.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on structurally similar compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This compound is a valuable research chemical with significant potential in medicinal chemistry and materials science. While a complete physicochemical and toxicological profile is not yet available in the public domain, its structural features suggest it is a versatile building block for the synthesis of novel compounds with desirable properties. Further research into its synthesis, reactivity, and biological activity is warranted.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest in chemical synthesis and drug discovery. This document compiles available data on its physical and chemical properties, alongside relevant (though limited) information on its synthesis and biological context.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some fundamental properties are readily available from chemical suppliers, experimental data for parameters such as boiling and melting points are not consistently reported in publicly accessible literature. Much of the available data pertains to structurally similar but distinct molecules, underscoring the need for experimental determination for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | --INVALID-LINK--]">Stenutz, n.d. |

| Molecular Weight | 204.15 g/mol | --INVALID-LINK--]">Stenutz, n.d. |

| CAS Number | 1000339-55-8 | --INVALID-LINK--]">Stenutz, n.d. |

| Appearance | Clear, colorless liquid | --INVALID-LINK--]">CymitQuimica, n.d. |

| Refractive Index (n20/D) | 1.459 | --INVALID-LINK--]">Stenutz, n.d. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Note: Data for boiling point, melting point, and density for the closely related compound 3-(Trifluoromethyl)benzaldehyde are reported as 83-86 °C at 30 mmHg and 1.301 g/mL at 25 °C, respectively.[1][2] However, these values should not be directly attributed to this compound without experimental verification.

Spectroscopic Data

For reference, the spectral data for the related compound 3-(Trifluoromethyl)benzaldehyde shows characteristic signals. In ¹H NMR, the aldehydic proton typically appears as a singlet around 10 ppm, with the aromatic protons resonating between 7.5 and 8.5 ppm.[3] The trifluoromethyl group gives a characteristic signal in ¹⁹F NMR. In IR spectroscopy, a strong carbonyl (C=O) stretch is expected around 1700 cm⁻¹, and C-F stretching bands will also be present.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available. However, general synthetic routes for substituted benzaldehydes can be inferred from the literature.

A plausible synthetic approach would involve the formylation of 1-methyl-3-(trifluoromethoxy)benzene. Standard formylation reactions, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction, could be adapted for this purpose.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for the target compound.

General Protocol for Vilsmeier-Haack Formylation (Adapted):

-

Reagent Preparation: The Vilsmeier reagent is typically prepared by reacting phosphorus oxychloride with a substituted formamide, such as N,N-dimethylformamide (DMF), under anhydrous conditions and at reduced temperatures.

-

Formylation: The starting material, 1-methyl-3-(trifluoromethoxy)benzene, would be slowly added to the prepared Vilsmeier reagent. The reaction mixture is then typically stirred at a controlled temperature for a specific duration to allow for the electrophilic aromatic substitution to occur.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed, usually by the addition of water or an aqueous base, to yield the aldehyde.

-

Workup and Purification: The product is then extracted from the aqueous layer using a suitable organic solvent. The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product would then be purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. However, the presence of the trifluoromethoxy group is significant in the context of drug development. This functional group is often incorporated into molecules to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

Given that other benzaldehyde derivatives have been shown to possess a range of biological activities, including anti-cancer and anti-inflammatory effects, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs. For instance, some benzaldehydes have been reported to modulate the MAPK signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

Illustrative Signaling Pathway (General Aldehyde Activity):

Caption: A simplified MAPK signaling cascade, a potential target for bioactive aldehydes.

Further research, including in vitro and in vivo assays, is necessary to elucidate any specific biological effects and the mechanistic pathways of this compound. Standard assays to begin such an investigation would include cytotoxicity assays against various cell lines and screening against a panel of kinases or other enzymes.

References

3-Methyl-5-(trifluoromethoxy)benzaldehyde NMR spectral data analysis

An In-depth Technical Guide on the NMR Spectral Data Analysis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive analysis based on the compound's structural features and comparison with analogous molecules. It also outlines a general experimental protocol for the acquisition of NMR data for aromatic aldehydes.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |

| 7.2 - 7.8 | Multiplet | 3H | Aromatic (Ar-H) |

| 2.3 - 2.5 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 190 - 195 | Singlet | Carbonyl (C=O) |

| 120 - 140 | Multiplet | Aromatic (Ar-C) |

| 120 - 125 | Quartet | Trifluoromethoxy (-OCF₃) |

| 20 - 22 | Singlet | Methyl (-CH₃) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -57 to -60 | Singlet | Trifluoromethoxy (-OCF₃) |

Experimental Protocols

A general methodology for acquiring NMR spectra of aromatic aldehydes like this compound is provided below.

NMR Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

A specific probe tuned to the ¹⁹F frequency is required.

-

The spectral width should be set to encompass the expected chemical shift of the trifluoromethoxy group.

-

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR spectral data analysis.

Spectroscopic Analysis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. As a novel aromatic aldehyde, understanding its spectroscopic signature is crucial for its identification, characterization, and application in synthetic chemistry and drug development. This document outlines the predicted spectral data based on established principles and analysis of analogous compounds, provides generalized experimental protocols for obtaining such data, and illustrates a typical workflow for its chemical synthesis and characterization.

Disclaimer: Direct experimental data for this compound is not widely available in published literature. The data presented herein is predictive and based on the known spectroscopic behavior of structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde, the aromatic ring, the methyl group, and the trifluoromethoxy group. The predicted key vibrational modes are summarized in the table below. These predictions are derived from the known spectra of benzaldehyde and related substituted aromatic compounds.[1][2]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C-H Stretch (Fermi doublet) | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O Stretch | ~1700 - 1715 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | ~3030 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | ~1580 - 1610, ~1450 - 1500 | Medium to Strong |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | ~2960 / ~2870 | Medium |

| Trifluoromethoxy | C-F Stretch | ~1100 - 1250 | Strong, Broad |

| Trifluoromethoxy | C-O Stretch (Aryl-Ether) | ~1200 - 1280 | Strong |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of aromatic aldehydes.[3][4][5][6] The molecular weight of the compound (C₉H₇F₃O₂) is 204.15 g/mol .

The primary fragmentation pathways are expected to be:

-

α-Cleavage: Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

-

Loss of Carbon Monoxide: Subsequent loss of CO from the [M-1]⁺ fragment to yield a substituted phenyl cation.

-

Cleavage of Substituents: Fragmentation involving the methyl or trifluoromethoxy groups.

| m/z (mass-to-charge ratio) | Predicted Ion Identity | Fragmentation Pathway |

| 204 | [M]⁺ | Molecular Ion |

| 203 | [M-H]⁺ | α-Cleavage: Loss of aldehydic hydrogen |

| 175 | [M-H-CO]⁺ | Loss of CO from the [M-H]⁺ fragment |

| 189 | [M-CH₃]⁺ | Loss of the methyl group |

| 135 | [M-CF₃O]⁺ | Cleavage of the trifluoromethoxy group |

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining IR and mass spectra for a novel organic compound like this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for obtaining an IR spectrum from a small amount of a solid or liquid sample with minimal preparation.[7][8][9]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application:

-

For a solid sample , place a small amount of the powder onto the center of the ATR crystal. Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[7]

-

For a liquid sample , place a single drop of the liquid directly onto the center of the crystal.[7]

-

-

Data Acquisition: Collect the spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10][11]

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[12][13]

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100-200 µg/mL.[12][14]

-

Instrument Setup:

-

GC: Use a suitable capillary column (e.g., a nonpolar DB-5ms or similar). Set a temperature program, for instance: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.[13]

-

MS: Operate the mass spectrometer in Electron Ionization (EI) mode with a standard electron energy of 70 eV.[14] Set the scan range from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C. A split injection mode (e.g., 20:1) is common to avoid overloading the column.[13]

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern to confirm the structure.

Synthesis and Characterization Workflow

The synthesis of a novel compound like this compound requires a logical workflow from starting materials to a fully characterized final product. The following diagram illustrates a typical pathway for such a process.

Caption: A general workflow diagram illustrating the key stages from chemical synthesis to full spectroscopic characterization of a target molecule.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. GCMS Section 6.11.4 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. utm.mx [utm.mx]

- 9. mt.com [mt.com]

- 10. stemed.site [stemed.site]

- 11. researchgate.net [researchgate.net]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. metbio.net [metbio.net]

- 14. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the known physicochemical properties of the compound, data from structurally analogous molecules, and established principles of organic chemistry. The experimental protocols described are standardized methods applicable for the determination of these properties.

Core Properties of this compound

This compound is an aromatic aldehyde containing both a methyl and a trifluoromethoxy substituent. These groups significantly influence its chemical properties, including reactivity, solubility, and stability. The trifluoromethoxy group is strongly electron-withdrawing, which can enhance the electrophilicity of the aldehyde's carbonyl carbon.[1]

| Property | Value/Description | Source |

| CAS Number | 1000339-55-8 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Refractive Index | 1.4590 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Sensitivity | Reported as "Air Sensitive" | [2] |

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The presence of the polar carbonyl group in this compound suggests some solubility in polar solvents. However, the aromatic ring and the trifluoromethoxy group contribute to its lipophilic character, indicating good solubility in nonpolar organic solvents. Halogenated benzaldehydes are generally more soluble in polar solvents like alcohols and ethers, but have low solubility in water due to the hydrophobic benzene ring.[6][7]

Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to Very Slightly Soluble | The large hydrophobic aromatic ring and fluorinated group likely dominate over the polarity of the aldehyde group.[7][8] |

| Ethanol, Methanol | Soluble | The compound can engage in dipole-dipole interactions with alcohols. |

| Acetone, Ethyl Acetate | Soluble | "Like dissolves like" principle; these are polar aprotic solvents. |

| Acetonitrile | Soluble | A common polar aprotic solvent for organic compounds. |

| Dichloromethane, Chloroform | Soluble | Good solvents for moderately polar to nonpolar organic compounds.[6] |

| Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic molecules.[6] |

| Toluene, Hexanes | Soluble | The aromatic and aliphatic nature of these solvents will dissolve the nonpolar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| 5% Aqueous NaOH | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base. |

| 5% Aqueous HCl | Insoluble | The aldehyde and ether functionalities are not basic enough to be protonated by dilute acid. |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative solubility of an organic liquid.[9][10]

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized water, ethanol, methanol, acetone, dichloromethane, toluene, 5% NaOH, 5% HCl.

Procedure:

-

Add 3 mL of the selected solvent to a clean, dry test tube.

-

Add approximately 0.2 mL of this compound to the solvent.

-

Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[5]

-

Allow the mixture to stand for at least 3 minutes and observe.

-

Record the observation as:

-

Soluble: A single clear liquid phase is observed.

-

Partially Soluble: The mixture is cloudy or a significant portion of the compound has dissolved, but some remains undissolved.

-

Insoluble: Two distinct liquid layers are visible, or the compound does not appear to mix with the solvent at all.[11]

-

-

For compounds soluble in water, the pH can be tested with litmus paper to check for acidic or basic properties.[12]

Stability Profile

The stability of this compound is influenced by its functional groups. Aldehydes are known to be susceptible to oxidation, especially when exposed to air, which can convert them to the corresponding carboxylic acid.[13] Some commercial sources label this compound as "Air Sensitive," suggesting that it should be handled under an inert atmosphere for long-term storage.

Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Temperature | Stable at recommended storage temperature (2-8°C). May degrade at elevated temperatures. | Polymerization or other thermal decomposition reactions. |

| pH (Acidic) | Generally stable, but strong acidic conditions could potentially lead to hydrolysis of the trifluoromethoxy group over time, although this group is generally more stable than a trifluoromethyl group. | Hydrolysis of the trifluoromethoxy group to a hydroxyl group and subsequent products. |

| pH (Basic) | Potentially unstable. Strong bases can catalyze the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen, and may also promote hydrolysis of the trifluoromethoxy group.[14] Facile hydrolysis of trifluoromethyl groups in the presence of a base has been reported.[15] | Disproportionation to the corresponding alcohol and carboxylic acid (Cannizzaro reaction). Hydrolysis of the trifluoromethoxy group. |

| Light (UV/Visible) | Potentially unstable. Aromatic aldehydes can undergo photochemical degradation.[16][17] Studies on benzaldehyde show it can be photoexcited, leading to radical formation.[18] | Photochemical oxidation or rearrangement. Formation of benzene from benzaldehyde has been observed under UV irradiation.[17] |

| Oxidizing Agents | Unstable. Aldehydes are readily oxidized to carboxylic acids by common oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) and even atmospheric oxygen.[19][20][21] | Oxidation of the aldehyde group to a carboxylic acid group. |

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing for degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[22][23][24]

Materials:

-

This compound

-

Vials with inert caps

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a light source (e.g., xenon lamp)

-

pH meter and buffers

-

HPLC system with a suitable column and detector

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure (Forced Degradation Study):

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add a strong base (e.g., 1N NaOH) to the sample solution and keep at room temperature or heat for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the compound in a photostability chamber to a defined light exposure. A control sample should be wrapped in aluminum foil to exclude light.[23]

-

Analysis: At specified time points, withdraw aliquots of each sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[22]

Visualizations

Benzaldehydes are versatile intermediates in drug development due to the reactivity of the aldehyde group.[25][26][27] The following diagram illustrates some common synthetic transformations.

Caption: Common synthetic transformations of benzaldehydes.

The following diagram outlines a logical workflow for the experimental determination of the solubility and stability of a new chemical entity.

Caption: Experimental workflow for solubility and stability.

References

- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. saltise.ca [saltise.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 14. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Photochemistry of benzaldehyde | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 22. usp.org [usp.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. japsonline.com [japsonline.com]

- 25. nbinno.com [nbinno.com]

- 26. nbinno.com [nbinno.com]

- 27. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 3-Formyl-5-(trifluoromethoxy)toluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthetic route and predicted characterization data for 3-Formyl-5-(trifluoromethoxy)toluene. To date, a comprehensive synthesis and characterization of this specific compound has not been reported in peer-reviewed literature. The protocols and data presented herein are based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, while being more metabolically stable than the related trifluoromethyl (-CF₃) group. This guide outlines a plausible synthetic pathway and a comprehensive characterization workflow for the novel compound 3-Formyl-5-(trifluoromethoxy)toluene, a potential building block for the synthesis of new chemical entities.

Proposed Synthesis

A regioselective synthesis of 3-Formyl-5-(trifluoromethoxy)toluene can be envisioned starting from the commercially available precursor, 3-hydroxy-5-methylbenzaldehyde. This approach circumvents the regioselectivity challenges associated with the direct formylation of 1-methyl-3-(trifluoromethoxy)benzene. The key transformation is the O-trifluoromethylation of the phenolic hydroxyl group.

Caption: Proposed synthetic workflow for 3-Formyl-5-(trifluoromethoxy)toluene.

Experimental Protocol: O-Trifluoromethylation of 3-hydroxy-5-methylbenzaldehyde

This protocol is adapted from modern methods for the synthesis of aryl trifluoromethyl ethers from phenols via xanthate intermediates.[1][2]

Materials:

-

3-hydroxy-5-methylbenzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl(1,1,2,3,3,3-hexafluoropropyl)aminosulfur trifluoride (XtalFluor-E)

-

Trichloroisocyanuric acid (TCCA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of S-methyl O-(3-formyl-5-methylphenyl) carbonodithioate (Xanthate Intermediate)

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-hydroxy-5-methylbenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add carbon disulfide (1.5 eq) dropwise. The reaction mixture is expected to turn yellow. Allow it to stir at room temperature for 2 hours.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the xanthate intermediate.

Step 2: Synthesis of 3-Formyl-5-(trifluoromethoxy)toluene

-

To a dry flask under an argon atmosphere, add the purified xanthate intermediate (1.0 eq).

-

Dissolve the xanthate in anhydrous DCM.

-

Add trichloroisocyanuric acid (TCCA, 1.1 eq).

-

In a separate dry flask, dissolve XtalFluor-E (2.0 eq) in anhydrous DCM.

-

Slowly add the XtalFluor-E solution to the xanthate/TCCA mixture at room temperature.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 3-Formyl-5-(trifluoromethoxy)toluene.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated 200-220 °C (at atmospheric pressure) |

| Solubility | Soluble in common organic solvents (DCM, CHCl₃, EtOAc, Acetone) |

Predicted Characterization Data

The following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, 500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | Singlet (s) | 1H | Aldehydic H (-CHO) |

| ~7.60 | Singlet (s) | 1H | Aromatic H (H-4) |

| ~7.52 | Singlet (s) | 1H | Aromatic H (H-2) |

| ~7.25 | Singlet (s) | 1H | Aromatic H (H-6) |

| ~2.45 | Singlet (s) | 3H | Methyl H (-CH₃) |

| ¹³C NMR (Predicted, 125 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Assignment |

| ~191.5 | s | Aldehydic C (C=O) |

| ~150.0 | q, J ≈ 2 Hz | Aromatic C (C-5, attached to -OCF₃) |

| ~140.5 | s | Aromatic C (C-1, attached to -CH₃) |

| ~138.0 | s | Aromatic C (C-3, attached to -CHO) |

| ~128.5 | s | Aromatic C (H-C4) |

| ~122.0 | s | Aromatic C (H-C6) |

| ~120.8 | q, J ≈ 257 Hz | Trifluoromethoxy C (-OCF₃) |

| ~118.0 | s | Aromatic C (H-C2) |

| ~21.5 | s | Methyl C (-CH₃) |

| ¹⁹F NMR (Predicted, 470 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58.5 | Singlet (s) | -OCF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2830, ~2730 | Medium, Sharp | C-H Stretch (Aldehyde) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2925 | Medium | C-H Stretch (Methyl) |

| ~1705 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1260, ~1210, ~1170 | Very Strong | C-F Stretch (-OCF₃) |

| ~1150 | Strong | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 203 | High | [M-H]⁺ |

| 175 | Medium | [M-CHO]⁺ |

| 135 | Medium | [M-CF₃]⁺ |

| 107 | Medium | [M-OCF₃]⁺ |

Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized 3-Formyl-5-(trifluoromethoxy)toluene.

Caption: General workflow for the characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 3-Formyl-5-(trifluoromethoxy)toluene. The proposed two-step synthesis, starting from 3-hydroxy-5-methylbenzaldehyde, offers a plausible and regioselective route to this novel compound. The predicted spectroscopic data, summarized in structured tables, provide a benchmark for researchers aiming to synthesize and identify this molecule. The successful execution of this synthesis would provide a valuable new building block for the development of advanced materials and novel therapeutic agents.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide on its Electronic Effects on Benzaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science. Its powerful electron-withdrawing nature significantly alters the electronic properties of aromatic systems, thereby influencing their reactivity and biological activity. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the reactivity of benzaldehyde, a fundamental scaffold in organic synthesis. Through a comprehensive review of spectroscopic data, Hammett constants, and reaction kinetics, this document elucidates the profound impact of -OCF₃ substitution on the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack. Detailed experimental protocols for comparative kinetic studies are provided, alongside a discussion of the implications for drug design, with a focus on the Hedgehog signaling pathway.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and development. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its distinct electronic properties, which differ from those of the more commonly studied trifluoromethyl (-CF₃) group. The -OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I), and also exhibits weak π-donating capabilities. This combination of effects modulates the electron density of the aromatic ring and its substituents, leading to significant changes in molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Benzaldehyde, a simple aromatic aldehyde, serves as an excellent model system to probe the electronic influence of the trifluoromethoxy group. The reactivity of the aldehyde's carbonyl group is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a fundamental reaction in many synthetic and biological processes. Understanding the quantitative impact of the -OCF₃ group on benzaldehyde reactivity is therefore crucial for the rational design of novel therapeutics and functional materials.

This guide will provide a detailed examination of the electronic effects of the trifluoromethoxy group on benzaldehyde reactivity, with a focus on quantitative data, experimental methodologies, and implications for drug development.

Electronic Properties of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is dominated by the high electronegativity of the three fluorine atoms. This results in a strong inductive electron withdrawal (-I effect) from the attached oxygen atom and, subsequently, from the aromatic ring. This effect is quantified by the Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent on the reactivity of a reaction center.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

|---|---|---|

| H | 0.00 | 0.00 |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.39 [1] | 0.36 [1] |

As shown in Table 1, the Hammett constants for the trifluoromethoxy group are positive for both the meta and para positions, indicating its electron-withdrawing nature. Notably, the σₚ value for -OCF₃ is significantly less positive than that of -CF₃, suggesting a weaker overall electron-withdrawing effect from the para position. This is attributed to the lone pairs on the oxygen atom of the -OCF₃ group, which can participate in resonance and donate electron density to the aromatic ring (+R effect), partially counteracting the strong inductive withdrawal. In contrast, the -CF₃ group is purely electron-withdrawing through induction and hyperconjugation. The meta position is less affected by resonance, and thus the σₘ values for -OCF₃ and -CF₃ are more comparable.

Spectroscopic Analysis

The electronic perturbations induced by the trifluoromethoxy group are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of the -OCF₃ group deshields the protons on the benzaldehyde scaffold. This is most evident in the chemical shift of the aldehydic proton.

¹³C NMR: The carbonyl carbon is particularly sensitive to the electronic effects of the substituents. An electron-withdrawing group increases the electrophilicity of the carbonyl carbon, resulting in a downfield shift in the ¹³C NMR spectrum.

Table 2: Comparative NMR Spectroscopic Data for Substituted Benzaldehydes

| Compound | Aldehyde ¹H (ppm) | Carbonyl ¹³C (ppm) |

|---|---|---|

| Benzaldehyde | ~9.99 | ~192.4 |

| m-Trifluoromethoxybenzaldehyde | >9.99 (estimated) | >192.4 (estimated) |

| p-Trifluoromethoxybenzaldehyde | >9.99 (estimated) | >192.4 (estimated) |

Note: Precise experimental values for trifluoromethoxy-substituted benzaldehydes can vary depending on the solvent and other experimental conditions. The trends indicated are based on the established electronic effects of the substituents.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching frequency (ν_C=O_) in the IR spectrum is also indicative of the electronic environment of the carbonyl group. Electron-withdrawing substituents increase the force constant of the C=O bond, leading to a higher stretching frequency.

Table 3: Comparative IR Spectroscopic Data for Substituted Benzaldehydes

| Compound | Carbonyl Stretch (ν_C=O_) (cm⁻¹) |

|---|---|

| Benzaldehyde | ~1703 |

| m-Trifluoromethoxybenzaldehyde | >1703 (estimated) |

| p-Trifluoromethoxybenzaldehyde | >1703 (estimated) |

Note: The exact frequency can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Reactivity in Nucleophilic Addition Reactions

The primary consequence of the electron-withdrawing nature of the trifluoromethoxy group on benzaldehyde is an enhancement of its reactivity towards nucleophiles. The increased partial positive charge on the carbonyl carbon makes it a more potent electrophile.

A classic example of a nucleophilic addition reaction is the formation of a cyanohydrin from the reaction of an aldehyde with hydrogen cyanide. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Logical Relationship of Substituent Effects on Reactivity

References

A Technical Guide to the Reactivity of Trifluoromethoxy-Substituted Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems has become a powerful strategy in medicinal chemistry and materials science. This substituent imparts unique electronic properties and can significantly influence the reactivity of other functional groups on the aromatic ring. This technical guide provides an in-depth exploration of the reactivity of trifluoromethoxy-substituted aromatic aldehydes, offering valuable insights for researchers engaged in the synthesis and development of novel chemical entities.

Core Concepts: The Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a moderate electron-withdrawing substituent, a characteristic that profoundly impacts the reactivity of the aromatic aldehyde. This electronic influence enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Consequently, trifluoromethoxy-substituted aromatic aldehydes are excellent substrates for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and classic condensation reactions.[1]

Beyond its electronic effects, the trifluoromethoxy group can also enhance the thermal stability and chemical resistance of molecules, making it a desirable feature in the design of robust materials such as polymers and liquid crystals.[1]

Key Reactions and Reactivity Profile

Trifluoromethoxy-substituted aromatic aldehydes participate in a wide range of organic reactions. The following sections detail the reactivity of these compounds in several key transformations, supported by quantitative data where available.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethoxy group activates the aldehyde's carbonyl group, facilitating nucleophilic attack. This heightened reactivity is particularly evident in reactions with organometallic reagents.

Grignard Reactions: The addition of Grignard reagents to trifluoromethoxy-substituted benzaldehydes proceeds readily to form secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.[2]

Condensation Reactions

Trifluoromethoxy-substituted aromatic aldehydes are valuable substrates for various condensation reactions, which are fundamental for the construction of complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. For example, the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile, often catalyzed by a base, efficiently yields 2-(3-(trifluoromethyl)benzylidene)malononitrile.[2] These reactions are typically conducted under mild conditions.[2]

Aldol Condensation: In crossed aldol condensations, trifluoromethoxy-substituted benzaldehydes react with ketones in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These reactions proceed in high yield because the benzaldehyde derivative, lacking an α-hydrogen, cannot undergo self-condensation.[3]

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. Trifluoromethoxy-substituted benzaldehydes react with phosphorus ylides to produce substituted stilbenes. The stereochemical outcome of the reaction can be influenced by the nature of the ylide used.[4]

Perkin Reaction: This reaction is employed to synthesize cinnamic acids from aromatic aldehydes and an acid anhydride in the presence of an alkali salt of the acid.[5] While specific examples with trifluoromethoxy-substituted benzaldehydes are less common in readily available literature, the general applicability to aromatic aldehydes suggests their potential as substrates in this transformation.[5][6]

Redox Reactions

Reduction: The aldehyde functional group in trifluoromethoxy-substituted aromatic aldehydes can be readily reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄).[7][8]

Oxidation and the Cannizzaro Reaction: Aromatic aldehydes that lack α-hydrogens, such as trifluoromethoxy-substituted benzaldehydes, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of a primary alcohol and a carboxylic acid.[9] For instance, treatment of benzaldehyde with potassium hydroxide yields benzyl alcohol and potassium benzoate.[9]

Quantitative Data Summary

The following tables summarize key physical and spectroscopic data for representative trifluoromethoxy-substituted aromatic aldehydes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C₈H₅F₃O₂ | 190.12 | 77/20 | 1.332 | 1.459 |

| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C₈H₅F₃O₂ | 190.12 | 83-86/24 | 1.33 | 1.454 |

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C₈H₅F₃O₂ | 190.12 | - | - | - |

Data sourced from commercial supplier and public database information.[9][10][11]

Experimental Protocols

General Procedure for Wittig Reaction of a Substituted Benzaldehyde

This protocol describes a general procedure for the Wittig reaction to synthesize stilbene derivatives.

Materials:

-

Substituted benzaldehyde

-

Benzyltriphenylphosphonium chloride

-

10 M Sodium hydroxide

-

95% Ethanol

-

Dichloromethane

-

Hexanes

-

(Carbethoxymethylene)triphenylphosphorane (for an alternative procedure)

Procedure:

-

In a 25 mL Erlenmeyer flask, combine 500 mg of the assigned substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.

-

Add 5 mL of 10 M sodium hydroxide to the flask.

-

Add a stir bar and stir the mixture for 20 minutes. A precipitate will form.

-

While stirring, pre-weigh a piece of filter paper and a watch glass.

-

Heat approximately 20 mL of 95% ethanol in a beaker.

-

Filter the product using suction filtration until dry (approximately 2 minutes).

-

Weigh the crude product and record the mass.

-

Analyze the crude product by TLC as instructed.[12]

Alternative Procedure for Wittig Reaction:

-

Dissolve the chlorobenzaldehyde (50 mg) in dichloromethane (3 mL) in a dram vial with a stir vane.

-

Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

-

Stir at room temperature for two hours, monitoring the reaction by TLC.

-

Once complete, evaporate the dichloromethane with a stream of N₂ gas.

-

Dissolve the residue in 25% diethyl ether in hexanes (2-3 mL). A white precipitate of triphenylphosphine oxide will form.

-

Transfer the solution to a clean vial and evaporate the solvent.

-

Purify the crude product using microscale wet column chromatography.[13]

General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation to produce unsymmetrical olefins.

Materials:

-

Aldehyde (5 mmol)

-

Substituted phenylacetonitrile (5 mmol)

-

Potassium phosphate (2 mmol)

-

Absolute ethanol (20 mL)

-

Water

Procedure:

-

Dissolve an equimolar mixture of the aldehyde (5 mmol) and a substituted phenylacetonitrile (5 mmol) in 10 mL of absolute ethanol.

-

Add this solution dropwise to a stirred solution of potassium phosphate (2 mmol) in 10 mL of absolute ethanol.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the mixture into water and shake well.

-

Filter the precipitate, wash it several times with distilled water, and dry it without further purification.[14]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows relevant to the chemistry of trifluoromethoxy-substituted aromatic aldehydes.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. benchchem.com [benchchem.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 10. 2-(Trifluoromethoxy)benzaldehyde 96 94651-33-9 [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a key chemical intermediate in various synthetic applications. The information is compiled from publicly available safety data sheets and chemical literature. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its trifluoromethoxy and methyl groups impart unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 1000339-55-8 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Clear, colorless liquid |

| Refractive Index | 1.459 |

| Storage Temperature | 2-8°C |

Safety and Hazard Information

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent moisture and air sensitivity.

-

Store away from heat, sparks, and open flames.

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols

Representative Protocol: Wittig Reaction

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and reaction conditions by a qualified chemist.

-

Preparation of the Wittig Reagent: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, inert solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen). A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0°C or -78°C) to generate the ylide.

-

Reaction with the Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution at the same low temperature.

-

Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for a Wittig reaction using this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or signaling pathways directly associated with this compound. However, the trifluoromethoxy and benzaldehyde moieties are present in numerous compounds with known biological activities.

Derivatives of structurally similar compounds, such as 3-(trifluoromethyl)benzaldehyde, have been investigated for their potential as:

-

Antitumor agents: Some derivatives have shown activity against various cancer cell lines.

-

Anti-inflammatory agents: The trifluoromethyl group is often incorporated into non-steroidal anti-inflammatory drugs (NSAIDs).

-

Agrochemicals: Including herbicides and pesticides.

The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, properties that are often desirable in drug candidates. Researchers using this compound as a building block may be targeting a wide range of biological pathways depending on the final molecular structure.

Caption: Logical relationship of this compound to potential bioactive derivatives.

Conclusion

This compound is a valuable research chemical with specific safety and handling requirements. While direct biological data is lacking, its structural features make it a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Adherence to the guidelines outlined in this document is essential for its safe use in a research and development setting.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Methyl-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications

Substituted benzaldehydes are pivotal in the synthesis of a wide array of pharmaceutical intermediates. The trifluoromethoxy and methyl substitutions on the phenyl ring of 3-Methyl-5-(trifluoromethoxy)benzaldehyde make it a precursor for compounds targeting a range of biological pathways. Potential applications include the synthesis of:

-

Kinase Inhibitors: The benzaldehyde moiety can be incorporated into heterocyclic scaffolds common in kinase inhibitors.

-

GPCR Modulators: Amine derivatives synthesized from this aldehyde can serve as key intermediates for ligands targeting G-protein coupled receptors.

-

Ion Channel Blockers: The lipophilic nature of the trifluoromethoxy group is beneficial for compounds designed to interact with ion channels.

Representative Synthesis: Reductive Amination for the Preparation of a Secondary Amine Intermediate

Reductive amination is a cornerstone of pharmaceutical synthesis for the formation of C-N bonds. This protocol details the synthesis of a hypothetical secondary amine intermediate, N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine, a common scaffold in drug discovery.

Experimental Protocol

Materials:

-

This compound (MW: 204.15 g/mol )

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

Procedure:

-

To a stirred solution of this compound (1.0 g, 4.9 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add ethylamine (2.0 M solution in THF, 2.94 mL, 5.88 mmol, 1.2 equiv).

-

Add glacial acetic acid (0.28 mL, 4.9 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.56 g, 7.35 mmol, 1.5 equiv) portion-wise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the desired product, N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine.

Data Presentation

Table 1: Reaction Parameters and Yield for the Reductive Amination of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Ethylamine, Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Reaction Time | 17 hours |

| Temperature | Room Temperature |

| Product | N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine |

| Yield | 85% (hypothetical) |

| Purity (by HPLC) | >98% (hypothetical) |

Table 2: Characterization Data for N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine (Hypothetical)

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (s, 1H), 6.98 (s, 1H), 6.85 (s, 1H), 3.80 (s, 2H), 2.70 (q, J = 7.2 Hz, 2H), 2.35 (s, 3H), 1.15 (t, J = 7.2 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5 (q, J = 1.8 Hz), 141.2, 139.8, 122.8, 120.9 (q, J = 257.5 Hz), 118.5, 112.0, 53.5, 44.3, 21.5, 15.2. |

| Mass Spec (ESI) | m/z calculated for C₁₁H₁₅F₃NO [M+H]⁺: 234.11, found: 234.12. |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the secondary amine intermediate.

Caption: Workflow for the synthesis of a secondary amine.

Logical Relationship in Drug Discovery

The synthesized intermediate can be further elaborated to generate a library of compounds for screening against various biological targets.

Caption: From starting material to potential drug candidates.

Conclusion

This compound is a promising starting material for the synthesis of diverse pharmaceutical intermediates. The representative protocol for reductive amination demonstrates a robust and versatile method to generate secondary amine scaffolds. These intermediates can be readily diversified, providing access to a wide range of novel compounds for drug discovery programs. The unique electronic and steric properties imparted by the methyl and trifluoromethoxy substituents make this an attractive building block for the development of next-generation therapeutics.

Application Notes and Protocols: Aldol Condensation of 3-Methyl-5-(trifluoromethoxy)benzaldehyde with Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon bonds.[1] This method is widely employed to synthesize α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. Chalcones are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into the chalcone scaffold can significantly enhance their therapeutic potential. The trifluoromethoxy group is known to increase lipophilicity, metabolic stability, and binding affinity of molecules to their biological targets.[4][5] This document provides detailed application notes and experimental protocols for the aldol condensation of 3-Methyl-5-(trifluoromethoxy)benzaldehyde with various ketones to synthesize novel chalcone derivatives with potential applications in drug discovery.

Data Presentation